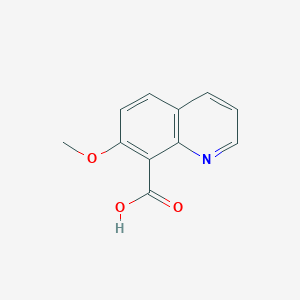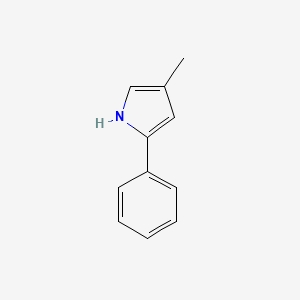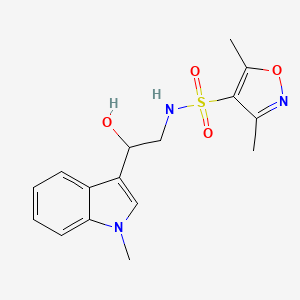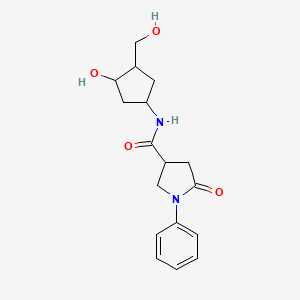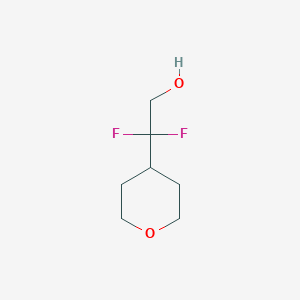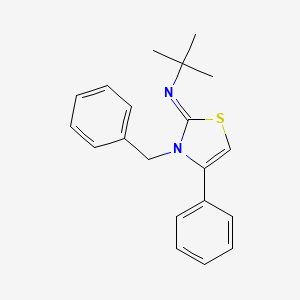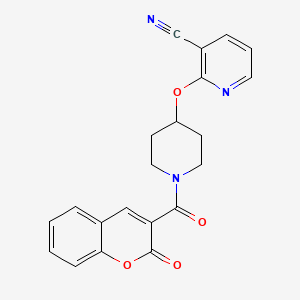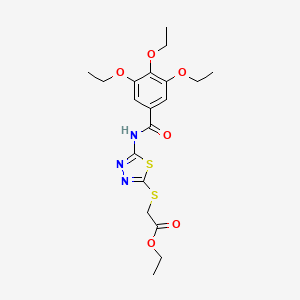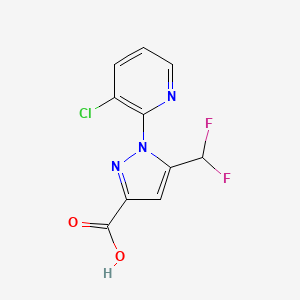
1-(3-Chloropyridin-2-yl)-5-(difluoromethyl)pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloropyridin-2-yl)-5-(difluoromethyl)pyrazole-3-carboxylic acid, also known as CP-690,550, is a small molecule drug that has been developed for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. CP-690,550 is a Janus kinase (JAK) inhibitor that targets the JAK-STAT signaling pathway, which plays a crucial role in the immune system.
Mécanisme D'action
1-(3-Chloropyridin-2-yl)-5-(difluoromethyl)pyrazole-3-carboxylic acid is a JAK inhibitor that targets the JAK-STAT signaling pathway. JAKs are enzymes that are involved in the activation of the STAT transcription factors, which play a crucial role in the immune response. By inhibiting JAKs, 1-(3-Chloropyridin-2-yl)-5-(difluoromethyl)pyrazole-3-carboxylic acid blocks the activation of the STAT transcription factors and reduces the production of pro-inflammatory cytokines, which are responsible for the symptoms of autoimmune diseases.
Biochemical and Physiological Effects:
1-(3-Chloropyridin-2-yl)-5-(difluoromethyl)pyrazole-3-carboxylic acid has been shown to have a significant impact on the immune system by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. Moreover, 1-(3-Chloropyridin-2-yl)-5-(difluoromethyl)pyrazole-3-carboxylic acid has also been shown to reduce the activation of T cells and B cells, which are involved in the pathogenesis of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-Chloropyridin-2-yl)-5-(difluoromethyl)pyrazole-3-carboxylic acid has several advantages for lab experiments, including its specificity for JAKs and its ability to inhibit the JAK-STAT signaling pathway. However, 1-(3-Chloropyridin-2-yl)-5-(difluoromethyl)pyrazole-3-carboxylic acid has some limitations, including its potential toxicity and its limited efficacy in some autoimmune diseases.
Orientations Futures
There are several future directions for the research on 1-(3-Chloropyridin-2-yl)-5-(difluoromethyl)pyrazole-3-carboxylic acid, including the development of more potent and selective JAK inhibitors, the identification of biomarkers for patient selection, and the investigation of the long-term safety and efficacy of 1-(3-Chloropyridin-2-yl)-5-(difluoromethyl)pyrazole-3-carboxylic acid. Moreover, 1-(3-Chloropyridin-2-yl)-5-(difluoromethyl)pyrazole-3-carboxylic acid may also have potential applications in other diseases, such as cancer and viral infections, which involve the dysregulation of the JAK-STAT signaling pathway.
Méthodes De Synthèse
The synthesis of 1-(3-Chloropyridin-2-yl)-5-(difluoromethyl)pyrazole-3-carboxylic acid involves several steps, including the synthesis of the pyrazole ring, the chlorination of the pyridine ring, and the introduction of the carboxylic acid group. The final product is obtained through a series of purification steps, such as column chromatography and recrystallization.
Applications De Recherche Scientifique
1-(3-Chloropyridin-2-yl)-5-(difluoromethyl)pyrazole-3-carboxylic acid has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in autoimmune diseases. In a phase II clinical trial, 1-(3-Chloropyridin-2-yl)-5-(difluoromethyl)pyrazole-3-carboxylic acid was shown to be effective in reducing the symptoms of rheumatoid arthritis and improving joint function. Moreover, 1-(3-Chloropyridin-2-yl)-5-(difluoromethyl)pyrazole-3-carboxylic acid has also been shown to be effective in treating psoriasis and inflammatory bowel disease.
Propriétés
IUPAC Name |
1-(3-chloropyridin-2-yl)-5-(difluoromethyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF2N3O2/c11-5-2-1-3-14-9(5)16-7(8(12)13)4-6(15-16)10(17)18/h1-4,8H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPADLCUPADAFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C(=CC(=N2)C(=O)O)C(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

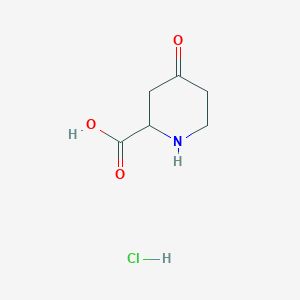

![Ethyl 2-(3,5-dichlorobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2719145.png)

